Britannilactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UBVLEBKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904806 | |
| Record name | Britannilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Isolation and Purification of Britannilactone
Chromatographic Separation Techniques
Chromatography offers a suite of powerful tools for separating and purifying Britannilactone, ranging from preliminary analytical screening to high-resolution preparative isolation. The choice of technique depends on the sample matrix, the concentration of this compound, and the required purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purification and analysis of natural products, including this compound, due to its high resolution, sensitivity, and versatility openaccessjournals.com. HPLC systems utilize high pressure to force solvent mixtures through columns packed with small particles, enabling efficient separation based on various physicochemical properties.
Reverse-Phase HPLC (RP-HPLC) for Hydrophobicity-Based Separation
RP-HPLC is a primary method for separating this compound, capitalizing on its moderate hydrophobicity. This technique employs a non-polar stationary phase, typically silica (B1680970) gel bonded with C18 or C8 alkyl chains, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) jasco-global.comresearchgate.net. This compound, being less polar than many other natural compounds, will interact more strongly with the non-polar stationary phase and elute later as the organic content of the mobile phase increases inacom.nl. Studies have demonstrated the effectiveness of RP-HPLC for achieving high purity. For instance, a method using a C18 column with a gradient elution of acetonitrile and water, monitored at 210 nm, successfully isolated this compound with 98% purity icm.edu.plnih.gov. The optimization of mobile phase composition and gradient profiles is crucial for achieving optimal separation and resolving this compound from structurally similar impurities ubc.cajfda-online.comresearchgate.net.
Table 1: Representative RP-HPLC Conditions for this compound Isolation
| Column Type | Mobile Phase (A:B) | Gradient (%B) | Flow Rate (mL/min) | Detection (nm) | Purity Achieved (%) |
| C18 (250x4.6 mm, 5 µm) | Acetonitrile:Water | 50:50 to 90:10 (30 min) | 1.0 | 210 | 98 |
| C18 (300x3.9 mm, 6 µm) | Acetonitrile:Water | Isocratic (60:40) | 1.0 | 210 | >98 |
| C18 (250x4.6 mm, 5 µm) | Methanol:Water | 60:40 to 95:5 (25 min) | 1.2 | 220 | 97 |
Normal-Phase HPLC Considerations
Normal-phase HPLC (NP-HPLC) offers an alternative separation strategy, particularly useful for resolving this compound from more polar compounds. In NP-HPLC, a polar stationary phase, such as silica or cyano-bonded silica, is paired with a non-polar mobile phase, often composed of hexane, ethyl acetate, or chloroform (B151607) amazonaws.com. This mode exploits differences in polarity, where more polar analytes are retained longer on the polar stationary phase. Research indicates that NP-HPLC can effectively separate this compound from highly polar impurities that might co-elute in RP-HPLC vliz.beresearchgate.net.
Table 2: Typical NP-HPLC Conditions for this compound Separation
| Stationary Phase | Mobile Phase (A:B) | Ratio (A:B) | Flow Rate (mL/min) | Detection (nm) |
| Silica (250x4.6 mm, 10 µm) | Hexane:Ethyl Acetate | 80:20 | 1.5 | 210 |
| Cyano (150x4.6 mm, 5 µm) | Dichloromethane:Methanol | 95:5 | 1.0 | 220 |
| Silica Gel (analytical column) | Hexane:Ethyl Acetate | 70:30 | Not specified | UV (254 nm) |
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Separations
UHPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This smaller particle size leads to reduced band broadening, increased surface area for interaction, and consequently, higher efficiency, faster analysis times, and improved resolution eag.comresearchgate.net. Studies have shown that UHPLC can achieve rapid and high-resolution separations of complex mixtures, including lactone compounds, in a fraction of the time required by HPLC vliz.bemastelf.comresearchgate.net. For example, UHPLC employing a C18 column with sub-2 µm particles has been used to achieve complete separation of analytes in under 5 minutes, with enhanced peak symmetry and sensitivity mastelf.com. The higher operating pressures of UHPLC necessitate specialized instrumentation but offer substantial benefits in analytical throughput and resolution eag.comthermofisher.com.
Table 3: Exemplary UHPLC Parameters for this compound Analysis
| Column Type | Mobile Phase (A:B) | Gradient (%B) | Flow Rate (mL/min) | Run Time (min) | Resolution Enhancement |
| C18 (100x2.1 mm, 1.7 µm) | Acetonitrile:Water | 40:60 to 80:20 (4 min) | 0.5 | < 5 | High |
| C18 (50x2.1 mm, 1.7 µm) | Methanol:Water | 50:50 to 90:10 (3 min) | 0.6 | < 4 | Very High |
| HSS T3 (column) | Acetonitrile:Water | Gradient | Not specified | < 15 | Complete Separation |
Gas Chromatography (GC) for Volatile Components Analysis
Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds mastelf.comchemguide.co.uk. While lactones can be analyzed by GC, this compound's moderate volatility and potential for thermal degradation can pose challenges for direct analysis researchgate.netmastelf.com. GC methods may require specific low-temperature programs or derivatization techniques, such as silylation, to enhance volatility and thermal stability researchgate.netresearchgate.net. However, for routine isolation and purity assessment of this compound, HPLC methods are generally considered more robust and applicable due to these limitations researchgate.net. GC is more often employed for analyzing volatile byproducts or degradation products associated with the compound's synthesis or storage researchgate.netacs.org.
Table 4: GC Considerations for this compound (Illustrative)
| Compound Property | GC Applicability | Potential Challenges | Recommended Approach (if applicable) |
| Volatility | Moderate | Incomplete volatilization | Low-temperature GC, Derivatization |
| Thermal Stability | Moderate | Thermal degradation | Short column, rapid heating, low temp |
| Polarity | Moderate | Adsorption on column | Polar stationary phases |
Thin-Layer Chromatography (TLC) as a Preliminary Analytical Tool
Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique widely used for preliminary screening and monitoring of isolation processes for this compound icm.edu.pljfda-online.comnih.gov. It allows for quick assessment of crude extracts and chromatographic fractions, guiding the selection of more advanced separation methods. Typically performed on silica gel plates with solvent systems like hexane/ethyl acetate, TLC provides qualitative information about the presence and relative purity of this compound based on its Rf value and visualization under UV light or with specific staining reagents icm.edu.plresearchgate.net.
Table 5: Example TLC System for this compound Analysis
| Stationary Phase | Mobile Phase System (A:B) | Ratio (A:B) | Rf Value (approx.) | Detection Method | Purpose |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate | 70:30 | 0.45 | UV (254 nm) | Preliminary screening |
| Silica Gel | Hexane:Ethyl Acetate | 80:20 | 0.38 | UV (254 nm) | Fraction analysis |
Compound List:
this compound
Preparative Chromatography Techniques
Preparative chromatography encompasses a range of techniques designed to isolate and purify compounds in larger quantities than analytical methods. These methods are essential for obtaining sufficient material for structural elucidation, biological assays, and further derivatization.
Flash Chromatography for Bulk Separation
Flash chromatography is a rapid and efficient method widely employed for the initial bulk separation of complex natural product mixtures, including those containing lactones bridgewater.eduunits.it. This technique utilizes moderate air pressure to drive the mobile phase through a column packed with stationary phase, typically silica gel, leading to faster separations compared to traditional gravity column chromatography units.it. For this compound, flash chromatography can serve as an effective first step to remove gross impurities and isolate fractions enriched in the target compound, thereby simplifying subsequent purification steps units.itiiarjournals.orgnih.gov. The moderate resolution of flash chromatography is often sufficient for initial fractionation, allowing for the separation of components with differing polarities, a common characteristic among sesquiterpenoid lactones bridgewater.eduunits.it. Optimization involves selecting appropriate stationary phases (e.g., silica gel of specific particle sizes like 40-63 µm) and mobile phase systems that provide adequate separation (e.g., achieving an Rf value of approximately 0.35 on TLC) units.it.
Semi-Preparative and Preparative HPLC for Targeted Isolation
High-Performance Liquid Chromatography (HPLC), when scaled up to semi-preparative or preparative levels, is indispensable for the targeted isolation of pure this compound from complex mixtures upsi.edu.mymdpi.commdpi.combioline.org.brnih.gov. This technique offers higher resolution and efficiency compared to flash chromatography, enabling the separation of closely related compounds or isomers.
Stationary Phase Selection: Reversed-phase columns, particularly those with C18 (octadecyl silane) bonded silica, are commonly used for the purification of moderately polar compounds like this compound chromatographyonline.comfishersci.de. For chiral separations or when dealing with stereoisomers of lactones, specialized chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., amylose (B160209) tris(5-chloro-2-methylphenylcarbamate)), can be employed researchgate.netresearchgate.net.
Mobile Phase Optimization: The mobile phase composition, typically a mixture of organic solvents (e.g., acetonitrile, methanol) and water, is critical. Gradient elution is often necessary to achieve optimal separation of compounds with a range of polarities. For instance, mobile phases consisting of acetonitrile and water, with varying gradient profiles, have been successfully used for purifying sesquiterpenoid lactones mdpi.commdpi.combioline.org.br.
Recycling HPLC: For minor components or compounds with challenging separations, recycling preparative HPLC can be employed. This technique involves recirculating unresolved peaks through the column, allowing for enhanced separation and isolation of pure entities without increased solvent consumption per cycle upsi.edu.my.
Table 1: Common HPLC Parameters for Lactone Purification
| Parameter | Typical Range/Examples | Notes |
| Column Type | C18 Reversed-Phase, Chiral Stationary Phases (e.g., Polysaccharide-based) | C18 for general polarity separation; CSPs for enantiomers. |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Gradient elution is often preferred for complex mixtures. Additives (e.g., acids) may be used. |
| Flow Rate | 1-10 mL/min (Preparative) | Influences separation time and efficiency; optimized based on column dimensions. |
| Injection Volume | 0.5-4% of column volume (Preparative SEC); Variable for HPLC | Crucial for resolution and loading capacity. |
| Detection | UV-Vis (e.g., 210 nm, 225 nm, 254 nm) | Wavelengths chosen based on the chromophores present in this compound and related compounds. |
| Temperature | Ambient to 40°C | Affects viscosity and separation efficiency. |
Size-Exclusion Chromatography (SEC) for Molecular Size-Based Separation
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size cytivalifesciences.com.cn. In SEC, the sample passes through a column packed with porous beads; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores are retained longer cytivalifesciences.com.cn. SEC is a mild technique as it typically does not involve strong interactions between the analyte and the stationary phase, and buffer composition has less direct impact on resolution cytivalifesciences.com.cn. For lactones, SEC can be useful for separating compounds based on differences in their molecular size, particularly if there are significant variations in the molecular weight or conformation within a sample. Preparative SEC is employed to isolate specific components by collecting fractions based on their elution volume cytivalifesciences.com.cn. Key factors for effective SEC include particle size, column dimensions, minimizing system volumes, and proper column packing to achieve high resolution cytivalifesciences.com.cn. SEC can be beneficial for separating this compound from larger polymeric impurities or very small molecules.
Ion-Exchange Chromatography (IEC) for Charge-Based Separation
Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge cytivalifesciences.com. This technique is particularly effective for charged molecules, where the separation relies on the reversible electrostatic interaction between the analyte and oppositely charged functional groups on the stationary phase (ion-exchange resin) cytivalifesciences.com. While this compound itself is a neutral lactone, IEC can be applicable if the compound undergoes derivatization that introduces a charge, or if it is being separated from charged impurities present in the crude extract. For example, lactones can be purified by treating them with ion exchange resins to remove specific impurities researchgate.netgoogle.com. Elution in IEC is typically achieved by altering the ionic strength (e.g., increasing salt concentration) or pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound analytes cytivalifesciences.com. Preparative IEC columns are often operated at high flow rates due to fast binding kinetics cytivalifesciences.com.
Optimization Strategies in Chromatographic Isolation
Effective chromatographic isolation of this compound requires careful optimization of various parameters to maximize yield, purity, and throughput.
Stationary Phase Selection and Engineering
The selection of the stationary phase is paramount in chromatography, as it dictates the selectivity of the separation process by influencing the interactions with the analytes fishersci.desigmaaldrich.comsigmaaldrich.com. For this compound, the choice of stationary phase depends on its polarity and any specific chemical properties that can be exploited for separation.
Polarity Matching: The fundamental principle of "like dissolves like" guides phase selection. Non-polar compounds are best separated on non-polar stationary phases (e.g., C18, phenyl phases), while polar compounds are better resolved on polar stationary phases sigmaaldrich.comsigmaaldrich.com. This compound, being a sesquiterpenoid lactone, possesses a moderate polarity due to its ester linkage and hydroxyl groups, making C18 reversed-phase chromatography a strong candidate glpbio.comchemsrc.com.
Chiral Separation: If enantiomeric purity is a concern, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide derivatives, such as amylose or cellulose (B213188) derivatives, are widely recognized for their efficacy in separating enantiomers of various compounds, including lactones researchgate.netresearchgate.net.
Surface Chemistry and Pore Structure: The chemical modification of the stationary phase's surface (e.g., bonding specific functional groups to silica) and its pore size distribution are engineered to optimize interactions and accessibility for analytes fishersci.desigmaaldrich.com. For preparative applications, phases with higher loading capacities and robust chemical stability are preferred.
Method Development: Initial screening of different stationary phases is often performed using analytical HPLC to identify the most promising candidates before scaling up to preparative methods mdpi.comfishersci.de.
Table 2: Key Optimization Strategies in Chromatographic Isolation
| Strategy | Description | Relevance to this compound Isolation |
| Stationary Phase Choice | Selecting a phase that provides differential interactions with this compound and impurities (e.g., C18 for polarity, CSPs for chirality). | Crucial for achieving selectivity and resolving this compound from closely related sesquiterpenes or degradation products. |
| Mobile Phase Composition | Adjusting solvent ratios, organic modifiers, and additives (e.g., acids, salts) to optimize retention and selectivity. | Fine-tuning the mobile phase gradient is essential for efficient elution and peak shape in preparative HPLC. Additives can influence peak shape and retention, especially in chiral separations nih.govdiva-portal.org. |
| Flow Rate & Pressure | Optimizing flow rate impacts separation speed and efficiency; pressure limits are dictated by the column and system capabilities. | Higher flow rates can reduce run times but may decrease resolution if not properly managed. |
| Temperature Control | Maintaining a stable temperature can improve reproducibility and optimize separation efficiency by influencing analyte-phase interactions and mobile phase viscosity. | Consistent temperature is important for reproducible retention times and peak shapes in preparative HPLC. |
| Loading Capacity | Determining the maximum amount of sample that can be loaded onto the column without compromising resolution. | Essential for preparative scale-up to maximize throughput. Overloading leads to peak broadening and poor separation. |
| Gradient Optimization | Designing a programmed change in mobile phase composition over time to elute compounds with varying affinities. | Critical for separating complex mixtures containing compounds of diverse polarities, ensuring this compound is resolved from other Inula britannica constituents. |
| Additive Selection/Conc. | The type and concentration of additives in the mobile phase can significantly impact separation, particularly in chiral chromatography nih.govdiva-portal.org. | For chiral separations of this compound enantiomers, specific additives might be required to enhance selectivity on CSPs. |
| Recycling Techniques | Re-injecting unresolved fractions to improve separation. | Useful for isolating minor or difficult-to-separate components of this compound from complex matrices upsi.edu.my. |
| Column Packing & Dimensions | Ensuring uniform packing and selecting appropriate column dimensions (length, diameter) for the scale of operation. | Proper packing is vital for efficiency in all chromatography types, especially SEC cytivalifesciences.com.cn. Larger diameter columns are used for preparative scale. |
The systematic application and optimization of these preparative chromatographic techniques are fundamental to the successful isolation and purification of this compound, ensuring high purity and yield for subsequent research.
Mobile Phase Gradient Development and Elution Control
Effective elution control in High-Performance Liquid Chromatography (HPLC) is paramount for separating complex mixtures, including those containing this compound. Gradient elution, a technique where the composition of the mobile phase is systematically changed during the chromatographic run, is particularly valuable. This approach allows for the resolution of analytes with a wide range of polarities and hydrophobicities, a common challenge in natural product isolation.
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. Gradient elution typically involves increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in a polar mobile phase (e.g., water or an aqueous buffer). This gradual increase in mobile phase strength enhances the elution of retained analytes, leading to sharper peaks and reduced analysis times compared to isocratic elution, where mobile phase composition remains constant.
Key parameters for developing a gradient elution method include:
Initial Mobile Phase Composition: A high proportion of the polar solvent (e.g., water) is used to focus analytes at the head of the column.
Final Mobile Phase Composition: A high proportion of the organic modifier is used to ensure the elution of strongly retained compounds.
Gradient Time: The duration over which the mobile phase composition changes from initial to final. A shorter gradient time results in a steeper gradient, potentially improving resolution for closely eluting peaks but risking overloading if too steep.
Gradient Shape: While linear gradients are common, other shapes (e.g., step or curved gradients) can be optimized for specific separations.
Scouting gradients , often involving a broad sweep of mobile phase compositions (e.g., 5% to 95% organic modifier over 10-20 minutes), are employed in initial method development to quickly assess the retention behavior of analytes and determine an appropriate starting point for optimization. Modifiers such as formic acid or trifluoroacetic acid (TFA) are frequently added to the mobile phase to improve peak shape and reproducibility by controlling the ionization state of analytes and stationary phase silanols.
| Mobile Phase A (Polar) | Mobile Phase B (Organic) | Initial %B | Final %B | Gradient Time (min) | Common Modifier | Reference(s) |
| Water | Acetonitrile | 5 | 95 | 10-20 | N/A | chromatographyonline.com |
| Water + 0.1% TFA | Acetonitrile | 20 | 60 | 30 | TFA | researchgate.net |
| Aqueous 0.1% Formic Acid | 0.1% Formic Acid in Acetonitrile | 2 | 98 | 5 | Formic Acid | libretexts.org, elementlabsolutions.com |
| Water/Acetonitrile | Water/Acetonitrile/Acetone | 5 | 95 | 10 | N/A | ingenieria-analitica.com |
Sample Preparation and Introduction Techniques
Before chromatographic separation, samples containing this compound typically undergo preparation to remove interfering substances, concentrate the analyte, and ensure compatibility with the HPLC system. Common techniques include:
Extraction: For natural products like this compound, initial extraction from plant matrices often involves maceration or Soxhlet extraction using organic solvents such as methanol, ethanol, or ethyl acetate. This is followed by solvent partitioning , where the crude extract is sequentially partitioned between immiscible solvents (e.g., hexane, dichloromethane, chloroform, ethyl acetate, water) to fractionate compounds based on their polarity.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample extract through a cartridge packed with a sorbent material (e.g., C18 silica, silica gel). Analytes are retained on the sorbent while impurities are washed away. The retained analytes are then eluted with a stronger solvent. SPE is versatile, allowing for the selection of sorbent chemistries and elution solvents tailored to the specific properties of this compound. The typical stages of SPE include:
Conditioning: Equilibrating the sorbent with a solvent.
Sample Loading: Passing the sample solution through the cartridge.
Washing: Removing interfering compounds with a weak solvent.
Drying: Removing residual wash solvent from the sorbent.
Elution: Recovering the analyte with a strong solvent.
Filtration: A critical step before introducing the sample into the HPLC system is filtration through a syringe filter (e.g., 0.45 µm or 0.22 µm pore size) to remove any particulate matter that could clog the HPLC column or damage the instrument.
Dissolution and Dilution: The final purified extract or fraction is dissolved in a compatible mobile phase solvent or a mixture thereof, ensuring the analyte remains stable and soluble. Dilution may be necessary if the analyte concentration is too high for the chosen HPLC method.
The prepared sample is then introduced into the HPLC system, typically via an autosampler or a manual injector, which injects a precise volume of the sample solution into the mobile phase stream.
| Sample Preparation Technique | Description | Typical Solvents/Sorbents | Application in this compound Purification |
| Maceration | Soaking plant material in a solvent to extract soluble compounds. | Methanol, Ethanol | Initial extraction of crude plant material. |
| Solvent Partitioning | Separating compounds based on their differential solubility in two immiscible liquid phases. | Hexane, Dichloromethane, Chloroform, Ethyl Acetate, Water | Crude fractionation of plant extracts to enrich target compounds. |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to retain analytes while washing away impurities, followed by elution of the analyte. | C18 silica, Silica gel, Diol, Aminopropyl sorbents | Cleanup and concentration of this compound from complex plant extracts. |
| Filtration | Removal of particulate matter from the sample solution. | Syringe filters (e.g., 0.45 µm PTFE, Nylon, PVDF) | Protection of HPLC column from clogging and damage. |
| Dissolution/Dilution | Dissolving the sample in a mobile phase compatible solvent or mixture. | Mobile phase components (e.g., Acetonitrile/Water mixtures) | Preparing the final sample for injection into the HPLC system. |
Method Transferability from Analytical to Preparative Scales
The transition from analytical HPLC, used for method development and sample analysis, to preparative HPLC, employed for isolating larger quantities of purified compounds like this compound, requires careful consideration of scaling parameters. The primary goal is to maintain the resolution achieved at the analytical scale while increasing throughput.
A systematic approach to method transfer involves adjusting several parameters:
Column Dimensions: Preparative columns have larger internal diameters (ID) and often longer lengths compared to analytical columns. For example, scaling from a 4.6 mm ID analytical column to a 10 mm, 19 mm, or 30 mm ID preparative column.
Flow Rate: The flow rate must be scaled proportionally to the column's cross-sectional area to maintain a similar linear velocity of the mobile phase. This is often calculated using formulas that relate column dimensions and flow rates. For instance, if the column ID is doubled, the cross-sectional area increases by a factor of four, necessitating a four-fold increase in flow rate to maintain linear velocity.
Injection Volume: The volume of sample injected onto the preparative column is significantly increased to maximize sample load while avoiding overloading, which would compromise resolution. Scaling is typically based on the ratio of column volumes or cross-sectional areas.
Gradient Table: The gradient profile (initial/final % organic modifier, gradient time) may need adjustment. While the shape of the gradient is often preserved, the time might be extended to accommodate the larger column volume and flow rate, ensuring similar elution strength changes.
Tools such as dedicated "Method Transfer" calculators are available to assist in these calculations, taking into account column dimensions, particle size, and desired resolution. The objective is to leverage the selectivity and separation power developed at the analytical scale and apply it efficiently to isolate substantial amounts of this compound.
| Analytical Parameter | Example Value (Analytical) | Scaling Factor/Formula | Example Value (Preparative, e.g., 10 mm ID) |
| Column Diameter | 4.6 mm | N/A | 10 mm |
| Flow Rate | 1 mL/min | (Prep ID / Anal ID)² × Anal Flow Rate | ~4.7 mL/min |
| Injection Volume | 20 µL | Scaled proportionally to column volume/loadability | ~100-200 µL (or higher, depending on load) |
| Gradient Time | 10 min | Adjusted to maintain similar gradient steepness | ~10-20 min (may vary) |
Compound List:
this compound
Neothis compound B
Agathisflavone
Flavonoids
Biosynthetic Pathways and Precursors of Britannilactone
Engineering of Biosynthetic Pathways for Enhanced Production
Efforts to enhance the production of valuable natural products like Britannilactone often involve the engineering of their biosynthetic pathways, particularly through synthetic biology approaches and metabolic engineering.
Synthetic Biology Approaches for Heterologous Expression
Synthetic biology aims to reconstitute complex metabolic pathways in heterologous host organisms, such as bacteria (E. coli) or yeast (Saccharomyces cerevisiae), which are amenable to genetic manipulation and large-scale fermentation. This approach allows for the production of compounds that are difficult to isolate from their native plant sources or to synthesize chemically.
Research has focused on cloning and characterizing the genes involved in this compound biosynthesis from Inula britannica. Specifically, genes encoding putative germacrene A synthase (IbGAS), germacrene A oxidase (IbGAO), and costunolide (B1669451) synthase (IbCOS) have been identified researchgate.net. The coding sequences of these putative genes have been isolated from I. britannica disc floret RNA. Functional characterization has been attempted through heterologous expression in Saccharomyces cerevisiae and Nicotiana benthamiana researchgate.net.
In these studies, the coding sequences were cloned into yeast expression vectors. Yeast cultures transformed with these putative genes were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the production of target metabolites. Similarly, in planta characterization in Nicotiana benthamiana was performed by agro-infiltration. While the putative IbGAS candidate gene was characterized as a germacrene A synthase, with germacrene A production increasing approximately 8-fold in N. benthamiana, the function of IbGAS was not confirmed in yeast. Furthermore, the putative IbGAO and IbCOS did not appear to catalyze their respective substrates to produce germacrene A acid and costunolide in either host system researchgate.net. These findings indicate that while the genes have been identified, achieving functional expression and complete pathway reconstitution for this compound production in heterologous hosts remains a significant challenge, likely requiring further optimization of gene expression, enzyme activity, and cofactor availability researchgate.netnih.gov.
Metabolic Flux Optimization for Precursor Supply
Metabolic flux optimization is a critical strategy for enhancing the production of target compounds by ensuring an adequate supply of necessary precursors. For this compound, the primary precursor is farnesyl pyrophosphate (FPP). In heterologous hosts, increasing the flux towards FPP can be achieved by overexpressing or engineering key enzymes in the upstream isoprenoid biosynthesis pathways:
Mevalonate (MVA) Pathway : This pathway, common in eukaryotes (including yeast) and some bacteria, converts acetyl-CoA to FPP through a series of enzymatic steps involving HMG-CoA reductase. Enhancing the expression of rate-limiting enzymes like HMG-CoA reductase can increase FPP availability.
Methylerythritol Phosphate (MEP) Pathway : This pathway, prevalent in plants and many bacteria, converts pyruvate (B1213749) and glyceraldehyde-3-phosphate to FPP. Engineering enzymes in this pathway, such as deoxy-D-xylulose 5-phosphate synthase (DXS) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), can also boost FPP supply.
While specific studies detailing the metabolic flux optimization for this compound precursor supply are not extensively documented, general strategies for increasing FPP pools in microbial hosts are well-established. These would typically involve identifying and overexpressing rate-limiting enzymes in either the MVA or MEP pathway, depending on the host organism, and potentially downregulating competing pathways that consume FPP or its precursors. Further research would be needed to identify the most effective targets for this compound precursor supply optimization.
Chemical Synthesis and Derivatization of Britannilactone
Semi-Synthesis and Chemical Modification of Britannilactone
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions to maximize yield and efficiency is a cornerstone of modern synthetic chemistry. While specific optimization studies for the de novo synthesis of this compound itself are not extensively detailed in the available literature, general methodologies employed in chemical synthesis are highly relevant. Techniques such as Variable Time Normalization Analysis (VTNA) can be used for kinetic analysis to understand reaction progression and identify optimal parameters nih.gov.
Furthermore, Bayesian optimization (BO) has emerged as a powerful tool for optimizing chemical reactions chimia.chucla.educhimia.ch. BO algorithms recommend the next experiment based on previous observations, efficiently navigating complex reaction landscapes to identify favorable conditions that enhance yield and selectivity chimia.chucla.educhimia.ch. This approach can significantly reduce the number of experiments required compared to traditional methods, saving resources and time. Computational tools can also predict reaction performance based on kinetic data and solvent effects, allowing for in silico exploration of new reaction conditions prior to experimental validation nih.gov.
Computational Approaches in Synthetic Route Design
Computational methods are increasingly vital for designing efficient and accessible synthetic pathways for complex molecules like this compound. These approaches aid in navigating chemical space, predicting feasibility, and optimizing synthetic strategies.
Chemoinformatics plays a significant role in analyzing and understanding chemical structures and their properties. For natural products like this compound, chemoinformatics enables the analysis of complex mixtures, identification of bioactive compounds, and study of structure-activity relationships researchgate.netresearchgate.net. Techniques within chemoinformatics, such as the use of genetic algorithms, can be applied to analyze chemical data and explore molecular properties datapdf.com.
Digital synthetic route analysis, often referred to as Computer-Aided Synthesis Planning (CASP), utilizes computational tools to design synthetic pathways through retrosynthetic analysis frontiersin.orgchemrxiv.orgarxiv.org. These systems leverage vast databases of known reactions and employ algorithms, including machine learning and deep neural networks, to propose plausible synthetic routes frontiersin.orgchemrxiv.org. By analyzing reaction rules and statistical methods, these digital tools can automate and accelerate the process of identifying viable synthetic strategies, reflecting chemists' thought processes and expanding the scope of accessible molecules frontiersin.orgchemrxiv.org.
For instance, a synthetic accessibility score of 4.31 has been reported for 1-O-acetyl this compound cdutcm.edu.cn. Such scores provide a quantitative measure to prioritize molecules during drug discovery or synthesis planning, helping to filter out compounds that might be prohibitively difficult to synthesize.
Structure Activity Relationship Sar Studies of Britannilactone Derivatives
Systematic Modification and Design of Analogs
The design and synthesis of Britannilactone analogs involve targeted structural variations to explore the chemical space around the parent molecule. This approach helps identify specific functional groups or structural motifs that are critical for biological activity.
Research into sesquiterpene lactones, including this compound derivatives, has identified the α-methylene-γ-lactone moiety as a key pharmacophore essential for various biological activities, such as the suppression of nitric oxide (NO) production researchgate.net. Systematic modifications often focus on altering this core structure or appending different functional groups to explore their impact. For instance, derivatization efforts have targeted the C1-OH group and the C13-methylene motifs within the STL framework researchgate.net. It has been observed that retaining the C1-OH group can significantly enhance the NO production suppressing effect researchgate.net. Furthermore, modifications such as esterification of the 6-OH group, which can increase lipophilicity, alongside alterations to the α-methylene-γ-lactone system itself, are recognized as important determinants of cytotoxic activity researchgate.net. A notable example is a lauroyl derivative, where a lauroyl group was attached at the 6-OH position, which demonstrated potent in vitro cytotoxic activity researchgate.net.
To conduct comprehensive SAR studies, researchers often employ an "iterative analogue library approach" nih.gov. This strategy involves the synthesis of a collection of related compounds, or a library, where systematic variations are introduced. Each analog is then evaluated for its biological activity. The insights gained from testing this library guide the subsequent design and synthesis of new analogs, progressively refining the understanding of structure-activity correlations and leading to the identification of optimal structural features nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a more quantitative and predictive framework for understanding SAR. It uses computational methods to correlate specific molecular descriptors with observed biological activities, allowing for the prediction of activity for novel, unsynthesized compounds.
The foundation of QSAR is the calculation of molecular descriptors that represent various physicochemical and structural properties of the compounds. For this compound derivatives, relevant descriptors would include lipophilicity (e.g., LogP values), molecular weight, polar surface area, and topological indices that capture the molecule's connectivity and shape researchgate.netresearchcommons.orgnih.gov. Electronic properties, such as partial atomic charges and frontier molecular orbital energies (HOMO/LUMO), are also critical for understanding molecular interactions researchcommons.orgmdpi.com. Steric descriptors are equally important for characterizing the three-dimensional aspects of the molecule that influence binding to biological targets mdpi.com. Specific descriptors related to the lactone ring and the α-methylene group would be particularly valuable for analyzing this compound analogs.
Once a set of descriptors is calculated for a library of this compound analogs, statistical techniques are applied to build predictive QSAR models. Common methodologies include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), k-Nearest Neighbors (kNN), and Support Vector Machines (SVM) researchgate.netnih.govmdpi.com. For a more detailed understanding of spatial relationships, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed rsc.org. These statistical models aim to establish robust mathematical relationships between the calculated molecular descriptors and the measured biological activities.
QSAR models serve to identify and quantify the influence of specific structural features on biological activity. For sesquiterpene lactones like this compound derivatives, studies have indicated that the α-methylene-γ-lactone core is indispensable for activities such as NO production suppression researchgate.net. The presence of hydroxyl groups, for example at the C1 position, can significantly enhance such effects researchgate.net. Furthermore, structural modifications like esterification at the 6-OH position have been shown to play a critical role in conferring cytotoxic activity researchgate.net. QSAR analysis quantifies these observations, revealing which descriptors (and thus, which structural attributes) are most predictive of activity. This knowledge is invaluable for the rational design of new this compound analogs with improved potency, selectivity, and pharmacokinetic profiles.
Compound List
this compound
1β-hydroxyalantolactone
Ivangustin
1-O-acetylthis compound
1,6-O,O-diacetylthis compound
6α-O-(2-methylbutyryl)this compound
Lauroyl derivative (at 6-OH position)
In Silico Approaches for SAR Prediction
In silico approaches provide powerful, cost-effective, and rapid methods for predicting the biological activity and properties of chemical compounds, including this compound derivatives. These computational techniques are integral to modern drug discovery, allowing researchers to explore vast chemical spaces and identify promising lead candidates before extensive laboratory synthesis and testing nih.govbonviewpress.com. By analyzing the relationship between chemical structures and their observed biological effects, in silico methods facilitate SAR studies by identifying key pharmacophoric features and guiding the design of novel analogs. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular modeling are central to these predictive efforts nih.govnih.govnih.govnih.govresearchcommons.orgnih.govmdpi.com. These predictive models help in understanding how variations in molecular structure, such as the presence of specific functional groups or stereochemistry, can impact binding affinity, efficacy, and selectivity towards biological targets nih.govbonviewpress.com.
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) to another (the target, typically a protein) when bound to each other. This method is crucial for understanding the molecular basis of biological activity and is a cornerstone of SAR studies bonviewpress.comnih.govgardp.org. By simulating the binding process, molecular docking can identify potential binding sites on target proteins and predict the strength of interaction (binding affinity) between the ligand and the target.
Studies involving lactone-containing natural products, such as Britannin (B600242) (BRT), have utilized molecular docking to investigate their interactions with targets like Programmed Cell Death Ligand 1 (PD-L1) mdpi.comresearchgate.net. These analyses reveal specific binding poses, highlighting key amino acid residues within the target's binding pocket that are critical for interaction. For instance, docking studies can show how the lactone moiety or other functional groups of a this compound derivative engage in hydrogen bonding, hydrophobic interactions, or van der Waals forces with the target protein nih.govnih.govmdpi.com. The resulting docking scores, often expressed as binding energies (e.g., Vina scores), provide a quantitative measure of predicted binding affinity, allowing for the comparison of different derivatives and guiding structural modifications to enhance potency mdpi.com. For example, modifications that improve favorable interactions or increase complementarity with the binding site are predicted to yield higher binding affinities and, consequently, better biological activity mdpi.comsci-hub.senih.gov.
Ligand-Based and Structure-Based Drug Design Principles
Drug design strategies can be broadly categorized into Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD), both of which leverage SAR principles.
Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structure of the biological target, typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling gardp.orgdrugdiscoverynews.comdomainex.co.ukresearchgate.net. In SBDD, molecular docking plays a central role. Researchers use the known structure of the target's binding site to computationally screen libraries of compounds or to design novel molecules de novo that are predicted to fit snugly into the site, optimizing interactions and binding affinity gardp.orgdrugdiscoverynews.comdomainex.co.uk. For this compound derivatives, if the 3D structure of their target protein is known, SBDD can directly guide modifications to enhance binding to specific residues or to improve selectivity over related proteins.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown nih.govnih.govbiosolveit.degardp.org. In LBDD, the design process is driven by the knowledge of existing molecules (ligands) that exhibit the desired biological activity. Techniques such as pharmacophore modeling and QSAR are used to identify common features among active ligands that are essential for binding and activity nih.govnih.gov. By analyzing a series of this compound derivatives with known activities, LBDD can generate models that predict the activity of new, unsynthesized compounds based on their structural and physicochemical properties nih.govbonviewpress.comnih.gov. This approach is valuable for exploring chemical space and identifying novel scaffolds or optimizing existing ones when direct structural information of the target is unavailable.
Both LBDD and SBDD approaches, often in conjunction with molecular docking and SAR analysis, are instrumental in iteratively refining this compound derivatives to achieve desired pharmacological profiles.
Table 1: Illustrative SAR Findings for Hypothetical this compound Derivatives
This table demonstrates typical SAR trends observed in studies of lactone compounds, illustrating how structural modifications might influence predicted binding affinity to a hypothetical target protein (e.g., a key enzyme in a disease pathway). The "Predicted Binding Affinity" is represented by a hypothetical docking score (lower values indicate stronger predicted binding).
| Derivative Name/Modification | Key Structural Feature | Predicted Binding Affinity (Docking Score, kcal/mol) | Target (Example) | SAR Insight |
| This compound (Core) | γ-Lactone ring, α,β-unsaturated carbonyl | -7.5 | Kinase X | Baseline activity |
| This compound-A | Addition of hydroxyl group at C-4 | -8.2 | Kinase X | Enhanced binding due to H-bonding |
| This compound-B | Methylation at C-2 | -7.0 | Kinase X | Reduced binding, steric hindrance |
| This compound-C | Saturation of α,β-double bond | -6.8 | Kinase X | Significantly reduced binding |
| This compound-D | Esterification of hydroxyl group | -7.8 | Kinase X | Slightly improved binding, altered polarity |
| This compound-E | Introduction of a halogen (e.g., Cl) on an aromatic ring (if present) | -8.5 | Kinase X | Increased hydrophobic interaction, enhanced binding |
Note: The data presented in this table is illustrative and based on general SAR principles observed for lactone compounds in various studies. Specific binding affinities and targets for this compound derivatives would require dedicated experimental and computational investigations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
High-Field 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
One-Dimensional NMR (¹H and ¹³C NMR): ¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. For Britannilactone and its derivatives, these techniques have been instrumental in identifying characteristic functional groups and structural motifs. For instance, studies on various acetylthis compound (B605128) derivatives have reported distinct ¹H NMR signals, including olefinic protons, oxygenated methines, methyl groups, and acetoxy protons, with specific chemical shifts (δ) and coupling constants (J) that are diagnostic for their respective structures rsc.orgtandfonline.comrhhz.netchinjmap.comnih.govchemfaces.com. Similarly, ¹³C NMR data has provided detailed assignments for the carbon framework, including carbonyl carbons, olefinic carbons, and oxygenated carbons rsc.orgtandfonline.comrhhz.netchinjmap.comnih.govchemfaces.com.
Two-Dimensional NMR Techniques: To establish the complete connectivity and spatial relationships between atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems and the establishment of carbon-hydrogen connectivity through vicinal coupling. For example, COSY spectra have been used to identify proton segments such as CH(1)-CH₂(2)-CH₂(3) and CH(5)-CH₂(6)-CH(7)-CH(8)-CH₂(9) in related compounds like inularin nih.gov, and correlations between protons 8 and 9 have been observed for Britannitin A tandfonline.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded protons and carbons, providing one-bond C-H connectivities. This is crucial for assigning ¹³C NMR signals to specific protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, even if they are not directly bonded. This is particularly important for determining relative stereochemistry and confirming the spatial arrangement of substituents. While specific NOESY data for this compound itself is not detailed in the provided snippets, it is a standard technique used in conjunction with other 2D NMR methods for comprehensive structural elucidation mdpi.com.
Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound/Proton/Carbon | Chemical Shift (¹H, δ ppm) | Coupling (J, Hz) | Chemical Shift (¹³C, δ ppm) | Reference |
| Britannitin A (1) | ||||
| H-6 | 4.92 (m) | C-6 | 77.3 | |
| C-7 | 176.0 | |||
| C-11 | 161.1 | |||
| C-13 | 121.8 | |||
| H-13 | 4.35 (m) | |||
| Inularin | ||||
| H-1 | 3.28 (dd) | 10.4, 4.8 | C-1 | 80.6 |
| H-8 | 5.29 (m) | C-8 | 72.3 | |
| H-olefinic | 6.28 (s), 5.68 (s) | C-carbonyl | 172.2 | |
| Acetoxymethyl | 1.95 (s) | C-acetoxy | 21.2 |
(Note: "m" denotes multiplet, "s" denotes singlet, "dd" denotes double doublet. Data is representative and may vary slightly based on solvent and specific derivative.)
Isotopic Labeling for Complex Structure Assignments
Isotopic labeling, typically with ¹³C or ²H (deuterium), is a powerful strategy for confirming structural assignments, especially in complex molecules or when dealing with ambiguous spectral data. By feeding the organism or reaction mixture with isotopically enriched precursors, specific atoms in the target molecule become enriched with the heavier isotope. This enrichment leads to characteristic changes in the NMR spectra (e.g., altered peak intensities, appearance of satellite peaks) that can definitively confirm the position of specific atoms or functional groups. While direct reports of isotopic labeling studies for this compound are not detailed in the provided search results, this methodology is a standard approach in natural product chemistry for verifying biosynthetic pathways or confirming the origin of specific structural fragments.
Chemical Shift Prediction and Data Interpretation
The interpretation of NMR spectra involves comparing observed chemical shifts and coupling constants with known values for similar functional groups and structural motifs. Furthermore, computational methods for predicting NMR chemical shifts can be employed to aid in spectral assignment and structural validation. These prediction algorithms, often based on quantum chemical calculations (e.g., Density Functional Theory - DFT), generate theoretical chemical shifts that can be correlated with experimental data. While specific chemical shift prediction studies for this compound are not explicitly mentioned in the provided literature, this approach is a common practice in modern structural elucidation to corroborate assignments derived from experimental 1D and 2D NMR data, especially for novel or complex structures.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides highly accurate mass measurements. These measurements allow for the determination of the elemental composition (molecular formula) of the compound by matching the observed exact mass to theoretical masses of possible molecular formulas, within a very narrow mass tolerance (typically < 5 ppm). For example, HRMS data for Britannitin A has yielded an exact mass consistent with its proposed molecular formula tandfonline.com. Similarly, HRMS has been used to determine the molecular formula of related compounds like inularin jmb.or.kr. The ability to accurately determine the mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) is a critical first step in identifying an unknown natural product.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as product ion scanning, involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This technique provides detailed information about the structure of the molecule by revealing characteristic fragmentation pathways. By analyzing the masses and relative abundances of these fragments, researchers can deduce the presence of specific functional groups, substructures, and their connectivity. For instance, in the analysis of complex plant extracts, LC-MS/MS methods are employed to identify and quantify compounds, with fragmentation patterns being key to structural confirmation researchgate.netmdpi.com. Although specific MS/MS fragmentation patterns for this compound are not detailed in the provided snippets, the general principle involves breaking down the molecule into smaller, identifiable pieces, which is essential for confirming the proposed structure derived from NMR data.
Ionization Techniques (e.g., ESI-MS)
Mass spectrometry (MS) is a cornerstone technique for structural elucidation, offering precise mass measurements that can determine elemental composition and provide insights into molecular fragmentation patterns currenta.denih.gov. Electrospray Ionization (ESI) is a soft ionization technique commonly employed for polar and thermally labile molecules, including many natural products like this compound. ESI typically generates protonated ([M+H]⁺), deprotonated ([M-H]⁻), or adducted ([M+Na]⁺, [M+K]⁺) molecular ions, allowing for accurate mass determination researchgate.netucdavis.edu.
Studies on this compound derivatives have utilized ESI-MS to confirm their molecular weights. For instance, various acetylated derivatives of this compound have yielded characteristic mass-to-charge (m/z) ratios, such as 507.20 [M+Na]⁺, 421.75 [M+H]⁺, and 453.11 [M+Na]⁺ rsc.org. High-resolution ESI-MS (HR-ESIMS) further enhances structural determination by providing highly accurate mass measurements, enabling the calculation of elemental formulas chemfaces.com. Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, involve fragmenting selected precursor ions. The resulting fragment ions provide crucial "fingerprints" that reveal information about the molecule's substructures and connectivity, aiding in the complete structural assignment currenta.denih.govresearchgate.net.
Table 1: Representative ESI-MS Data for this compound Derivatives
| Compound Name | m/z Value | Ion Type |
| 1-O-acetyl-6-O-(2-(4-acetylphenoxy)acetyl)this compound | 507.20 | [M+Na]⁺ |
| 1-O-acetyl-6-O-(2-(pyrrolidin-1-yl)acetyl)this compound | 421.75 | [M+H]⁺ |
| 1-O-acetyl-6-O-(2-(pyrrolidin-1-yl)acetyl)this compound | 419.93 | [M+H]⁺ |
| 1-O-acetyl-6-O-(2-(piperidin-1-yl)acetyl)this compound | 433.80 | [M+H]⁺ |
| 1-O-acetyl-6-O-(2-(4-(propoxycarbonyl)acetyl)this compound | 551.14 | [M+Na]⁺ |
| 1-O-acetyl-6-O-benzoylthis compound | 451.2 | [M+K]⁺ |
| 1-O-acetyl-6-O-(2-fluorobenzoyl)this compound | 453.11 | [M+Na]⁺ |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing detailed information about their functional groups and chemical bonds funaab.edu.ngarcjournals.orgresearchgate.net. These techniques are non-destructive and can be applied to solid, liquid, or gaseous samples.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) funaab.edu.ngnih.govupi.edu. Each functional group within a molecule absorbs IR radiation at characteristic frequencies, creating a unique spectral fingerprint. For lactone structures, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1800-1760 cm⁻¹ arcjournals.org. FTIR analysis of this compound derivatives has been employed to confirm the presence of key functional groups, supporting their structural assignments nih.govchemfaces.com. Microspectroscopy allows for the analysis of very small sample areas, enabling detailed investigation of heterogeneous samples.
Raman spectroscopy, a complementary vibrational technique, relies on the inelastic scattering of monochromatic light (typically from a laser) by molecules rruff.inforesearchgate.net. The scattered light exhibits frequency shifts (Raman shifts) that correspond to the vibrational modes of the molecules. Raman spectroscopy is particularly useful for identifying specific chemical bonds and functional groups, providing a molecular fingerprint that can be used for identification and structural elucidation. While specific Raman spectra for this compound are not detailed in the provided search results, the technique is broadly applied in the analysis of natural products for phytochemical characterization researchgate.net.
Table 2: Characteristic Spectroscopic Features Relevant to this compound
| Technique | Characteristic Feature / Range | Relevance to this compound Structure | Primary Source(s) |
| FTIR Spectroscopy | Lactone C=O stretch | ~1800-1760 cm⁻¹ | arcjournals.org |
| UV-Visible Spectroscopy | Electronic transitions in conjugated systems | Elucidation of conjugated pi-electron systems; conjugated dienes absorb ~220-250 nm | numberanalytics.com, libretexts.org |
Other Advanced Spectroscopic Methodologies
Beyond traditional MS and vibrational spectroscopy, other advanced techniques offer unique insights into molecular structure and properties.
Tip-Enhanced Spectroscopy (TES), most notably Tip-Enhanced Raman Spectroscopy (TERS), is an advanced technique that combines the high spatial resolution of scanning probe microscopy (SPM) with the chemical sensitivity of Raman spectroscopy nih.govmit.edunanocenter.si. TERS utilizes a sharp metallic tip to locally enhance the Raman signal from a sample, enabling chemical imaging at the nanoscale, far below the diffraction limit of conventional optical microscopy mit.edunanocenter.siuu.nl. This allows for the investigation of molecular structures and their spatial distribution with angstrom-scale resolution, providing detailed insights into chemical heterogeneity and molecular interactions. While specific applications of TERS to this compound were not found in the reviewed literature, it represents a powerful methodology for nanoscale structural characterization of complex organic molecules.
Compound List:
this compound
Synchrotron-Based Spectroscopy (XAS, XPS) for Element-Specific Information
Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for obtaining element-specific information about a compound's structure and chemical environment tandfonline.comrsc.orgchemfaces.comtu-dresden.debiocrick.comstanford.eduresearchgate.net.
X-ray Absorption Spectroscopy (XAS): XAS probes the electronic structure and local atomic environment of specific elements within a sample. It comprises X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions. XANES provides insights into the oxidation state and coordination environment, while EXAFS offers information on bond distances, coordination numbers, and types of neighboring atoms tandfonline.comrsc.orgchemfaces.com. A key advantage of XAS is its element specificity, allowing for the analysis of individual elements even in complex mixtures, and it does not require long-range structural order tandfonline.comchemfaces.comtu-dresden.debiocrick.com. Synchrotron radiation is crucial for XAS due to the need for tunable and intense X-ray beams rsc.orgbiocrick.comrsc.orgspectroscopyeurope.comresearchgate.net.
X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used for quantitative elemental composition and chemical characterization of materials stanford.eduresearchgate.netchemrxiv.org. It identifies elements based on the kinetic energy of emitted photoelectrons, which are characteristic of the binding energy of core electrons. XPS can also provide information on the chemical state and bonding of elements by analyzing shifts in these binding energies stanford.eduresearchgate.netchemrxiv.org. Like XAS, XPS benefits from synchrotron sources for enhanced resolution and sensitivity researchgate.net.
While these techniques are broadly applicable to structural elucidation, specific studies detailing the XAS or XPS characterization of this compound were not found in the literature search.
Integration with Machine Learning for Spectral Data Analysis
Machine Learning (ML) is increasingly being integrated into spectral data analysis to enhance interpretation, improve accuracy, and automate complex processes mdpi.comstanford.educhemrxiv.org. ML algorithms can be trained to recognize patterns, extract relevant features from spectral data, and classify or predict material properties.
ML in Spectral Analysis: ML models, including deep neural networks and random forests, are being developed to analyze complex spectra, such as those from XAS and XPS. These models can help in identifying chemical constituents, predicting binding energies, and correlating spectral features with structural or chemical properties mdpi.comstanford.educhemrxiv.org. For instance, ML can assist in the challenging task of peak fitting and deconvolution in XPS spectra, leading to more accurate elemental and chemical state analysis stanford.educhemrxiv.org. In XAS, ML can automate the prediction of coordinating environments and properties from spectra, overcoming limitations of traditional comparative methods.
Application to this compound: Although ML offers significant potential for analyzing complex spectral data, no specific research was found that applies these methods to the spectral data of this compound for structural elucidation or property prediction.
Compound List:
this compound
1-O-acetylthis compound
Britannitin A
Britannitin B
Britannitin C
5β-hydroxyasperilin
Dithis compound A
Inula Britannica L.
Inula japonica
Pentamema britannicum (L.) D.Gut.Larr.
Molecular Mechanisms of Action of Britannilactone in Biological Systems
Inflammatory Response Regulation
Britannilactone and its related compounds possess notable anti-inflammatory properties, making them potential candidates for managing inflammatory conditions nih.govnih.govnih.govresearchgate.net. The compound's ability to modulate inflammatory pathways is multifaceted, involving the inhibition of key signaling molecules and cellular components that drive inflammation nih.govacs.org.
Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
This compound demonstrates a capacity to suppress the production and release of key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govnih.govnih.govresearchgate.netacs.org. Research indicates that this compound 1-O-acetate (Brt) can modulate the serum levels of these cytokines, leading to a decrease in their secretion nih.govnih.govresearchgate.net. Similarly, Britannin (B600242) has been found to reduce the release of TNF-α, IL-1β, and IL-6 nih.gov. The inhibition of these cytokines is a critical aspect of managing inflammation, as they are involved in various inflammatory processes, including immune cell activation, tissue damage, and the progression of inflammatory diseases mdpi.comfrontiersin.org. Specifically, 1-O-Acetylthis compound (ABL) has been shown to inhibit the secretion of TNF-α and IL-1β by preventing the activation of the NF-κB signaling pathway, which is a major regulator of inflammatory gene expression acs.org.
Impact on Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Beyond cytokines, this compound also influences other critical inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2). Britannin has been shown to inhibit the production of both NO and PGE2 nih.govresearchgate.net. This inhibition is associated with a reduction in the expression of key enzymes involved in their synthesis: inducible nitric oxide synthase (iNOS) for NO, and cyclooxygenase-2 (COX-2) for PGE2 nih.govresearchgate.net. NO and PGE2 are well-established mediators of inflammation, contributing to pain, swelling, and fever ihs-headache.org. Their production is upregulated during inflammatory responses, and their inhibition by compounds like Britannin can effectively dampen the inflammatory cascade ihs-headache.orgmdpi.comnih.gov. The modulation of these mediators underscores this compound's broad-spectrum anti-inflammatory activity.
Pre Clinical Pharmacological Investigations of Britannilactone
In Vitro Efficacy Studies in Cellular Models
Assessment of Anti-Proliferative Effects in Cancer Cell Lines
The capacity of britannilactone to inhibit the proliferation of cancer cells has been demonstrated across a variety of human cancer cell lines derived from both solid tumors and onco-hematological malignancies. nih.gov The compound consistently shows a dose-dependent inhibitory effect on cell growth and viability.
In studies involving breast cancer, this compound was shown to have antiproliferative activity against MCF-7 and MDA-MB-468 cell lines. nih.gov Similarly, its efficacy has been noted in liver cancer cells (HepG2), cervical cancer cells (SiHa), and various cell lines for pancreatic, gastric, and colon cancer. nih.govresearchgate.net Furthermore, this compound has demonstrated significant anti-leukemic effects on acute lymphoblastic leukemia (ALL) cell lines, including Jurkat, REH, and NALM-6 cells, affecting both B-lymphocyte and T-lymphocyte derived cells. researchgate.net
The potency of this compound's anti-proliferative effect, often quantified by the half-maximal inhibitory concentration (IC₅₀), varies between cell lines.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Citation |
| Breast Cancer | MCF-7 | 9.6 | nih.gov |
| Breast Cancer | MDA-MB-468 | 6.8 | nih.gov |
| Liver Cancer | HepG2 | 6.9 | nih.gov |
| Cervical Cancer | SiHa | 10.01 | researchgate.net |
| Leukemia (ALL) | NALM-6 | 3.2 | researchgate.net |
| Leukemia (ALL) | REH | 3.4 | researchgate.net |
| Leukemia (ALL) | Jurkat | 6.1 | researchgate.net |
Evaluation of Anti-Inflammatory Potential in Immune Cells
The anti-inflammatory properties of this compound and its derivatives have been investigated in immune cell models. A closely related compound, 1-O-acetylthis compound (ABL), demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com ABL was found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), in a dose-dependent manner. mdpi.com This inhibition was linked to the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
Studies on other related sesquiterpene lactones from the Inula genus, such as Isotelekin, have shown similar activities in RAW 264.7 cells. nih.gov Isotelekin was observed to inhibit the production of pro-inflammatory Th-1 cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while increasing the anti-inflammatory Th-2 cytokine, Interleukin-10 (IL-10). nih.gov
Studies on Oxidative Stress Mitigation
The role of this compound in modulating oxidative stress appears to be a critical component of its anticancer mechanism, primarily through the generation, rather than mitigation, of reactive oxygen species (ROS) in cancer cells. In breast cancer cell lines MCF-7 and MDA-MB-468, treatment with this compound led to an increase in ROS generation. nih.gov This elevation in intracellular ROS is a key event that triggers the loss of mitochondrial transmembrane potential, ultimately leading to programmed cell death, or apoptosis. nih.govnih.gov This pro-oxidant activity within cancer cells is a central part of its therapeutic action, contributing to the selective killing of malignant cells.
Mechanistic Investigations in Cell Culture (e.g., Western Blotting, ELISA)
Mechanistic studies using techniques like Western blotting and ELISA have provided insight into the molecular pathways affected by this compound.
In cancer cells, this compound induces apoptosis through the mitochondrial (intrinsic) pathway. Western blot analyses have shown that it modulates the expression of key apoptosis-regulating proteins. nih.gov Specifically, it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is often associated with an increase in the expression of the tumor suppressor protein p53. nih.gov The compound also triggers the release of cytochrome c from the mitochondria into the cytosol, a critical step in activating the caspase cascade. nih.gov
Furthermore, in leukemia cells, this compound has been found to induce cell cycle arrest at the G1 phase by up-regulating the expression of cell cycle inhibitors p21 and p27. researchgate.net Broader mechanistic studies have indicated that this compound can modulate multiple signaling pathways, including the NF-κB, Keap1/Nrf2, and HIF1α pathways, and may also function as a PD-L1 inhibitor. nih.gov
In the context of inflammation, the derivative 1-O-acetylthis compound was shown via Western blotting to suppress the protein expression of iNOS and COX-2 in RAW 264.7 macrophages. mdpi.com
Table 2: Summary of Mechanistic Findings for this compound in Cell Culture
| Cellular Process | Key Protein/Pathway | Effect | Cell Type | Citation |
| Apoptosis | Bcl-2 | Downregulation | Breast Cancer | nih.govresearchgate.net |
| Apoptosis | Bax | Upregulation | Breast Cancer | nih.govresearchgate.net |
| Apoptosis | p53 | Upregulation | Breast Cancer | nih.gov |
| Apoptosis | Cytochrome c | Release from mitochondria | Breast Cancer | nih.gov |
| Cell Cycle | p21 / p27 | Upregulation | Leukemia | researchgate.net |
| Inflammation | iNOS / COX-2 | Downregulation (by ABL) | Macrophages | mdpi.com |
| General Signaling | NF-κB | Downregulation | Various Cancers | nih.govresearchgate.net |
| Immune Response | PD-L1 | Inhibition | Cancer Cells | nih.gov |
In Vivo Efficacy Studies in Animal Models
Tumor Growth Reduction in Murine Models
The anti-tumor efficacy of this compound observed in cell culture has been substantiated by in vivo studies using murine models. Research has demonstrated that this compound can significantly reduce tumor growth for several types of cancer. nih.gov
Amelioration of Inflammatory Conditions in Rodent Models (e.g., Reflux Esophagitis)
While direct pre-clinical evidence of this compound's efficacy in rodent models of reflux esophagitis is not extensively documented in publicly available literature, the anti-inflammatory properties of sesquiterpene lactones isolated from Inula britannica have been investigated. These studies provide a basis for its potential therapeutic effects in inflammatory conditions. For instance, compounds structurally related to this compound, such as 1β-hydroxy alantolactone, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in RAW264.7 macrophages, a key process in inflammation. mdpi.com The mechanism often involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. mdpi.com
Rodent models are standard tools for evaluating drugs for reflux esophagitis. nih.gov A common method involves the surgical ligation of the pylorus and a section of the forestomach in rats, which induces the reflux of gastric contents into the esophagus, leading to inflammation and mucosal injury within hours or days. nih.govnih.gov In such models, the efficacy of a test compound is assessed by measuring the reduction in the lesion area of the esophageal mucosa, as well as by histological examination of inflammatory cell infiltration. researchgate.net Other parameters, such as the pH of gastric contents and the levels of pro-inflammatory markers like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in the tissue, are also quantified to determine the compound's anti-inflammatory activity. nih.gov Given that sesquiterpenoids from Inula britannica are known to suppress these inflammatory mediators, it is plausible that this compound could ameliorate esophageal damage in such a model. nih.gov
Assessment of Melanogenesis Inhibition in Zebrafish Embryos
The inhibitory effect of a this compound derivative, 6-O-isobutyrylthis compound (IBL), on melanin (B1238610) synthesis has been evaluated using zebrafish (Danio rerio) embryos, an established in vivo model for screening melanogenic regulatory compounds. mdpi.comnih.gov In these studies, zebrafish embryos are exposed to the test compound at early stages of development, and the effect on pigmentation is observed after a set period, typically 48 hours post-fertilization. mdpi.com
Research has shown that IBL significantly reduces pigmentation in developing zebrafish embryos in a dose-dependent manner. mdpi.com The effect is visually observed and quantified by measuring the density of the pigmented area. dntb.gov.ua When compared to a control group, embryos treated with IBL at concentrations of 10, 50, and 100 µM showed a progressive reduction in melanin production. mdpi.com Notably, the inhibitory effect of IBL was found to be more potent than that of kojic acid, a well-known melanogenesis inhibitor used as a positive control in these assays. mdpi.com These findings suggest that this compound acts as a potential inhibitor of melanogenesis by downregulating the expression of key enzymes like tyrosinase. mdpi.com
Table 1: Effect of 6-O-Isobutyrylthis compound (IBL) on Pigmentation in Zebrafish Embryos
| Treatment Group | Concentration (µM) | Approximate Pigmentation Reduction (%) |
|---|---|---|
| Control (DMSO) | - | 0 |
| IBL | 10 | 8 |
| IBL | 50 | 13 |
| IBL | 100 | 16 |
Data sourced from studies on IBL's effect on zebrafish embryo pigmentation. mdpi.com
Non-Clinical Pharmacokinetic (PK) Studies (e.g., ADME)
Radiolabeled compounds (e.g., with 14C or 3H) are often used in these studies to trace the drug and its metabolites throughout the body, ensuring a comprehensive assessment of its distribution and excretion pathways (mass balance studies). bioivt.comnih.gov Such studies provide critical information on a drug's bioavailability, its distribution to various tissues, the primary routes of metabolism, and the pathways of elimination (e.g., urine, feces). nih.gov For natural products like sesquiterpene lactones, poor aqueous solubility can affect their absorption and bioavailability, making these studies particularly important. mdpi.com
A key component of pharmacokinetic analysis is the determination of the drug's concentration in plasma or serum over time after administration. nih.gov Blood samples are collected at multiple time points, and the concentration of the parent drug and its major metabolites is quantified, typically using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com
This data is used to generate a plasma concentration-time curve, from which crucial PK parameters are calculated. The elimination half-life (t½) is a primary parameter that indicates the time required for the drug concentration in the plasma to decrease by half. researchgate.net For example, a preclinical study on the histone deacetylase inhibitor KBH-A40 in rats reported a short half-life of approximately 2.0 hours, indicating rapid elimination. nih.gov Conversely, studies on other compounds might reveal longer half-lives. researchgate.net This information is critical for predicting the duration of drug action and for designing dosing regimens for subsequent efficacy and toxicology studies. researchgate.net
Table 2: Illustrative Pharmacokinetic Parameters from a Preclinical Rat Study (Example Compound)
| Parameter | Symbol | Definition | Example Value (from a study on Oxypeucedanin) |
|---|---|---|---|
| Elimination Half-Life | t½ | Time for plasma concentration to reduce by 50% | 0.61–0.66 h (IV) |
| Peak Plasma Concentration | Cmax | Maximum observed plasma concentration | - |
| Time to Peak Concentration | Tmax | Time at which Cmax is observed | 3.38 h (Oral) |
| Area Under the Curve | AUC | Total drug exposure over time | Dose-proportional (IV) |
| Systemic Clearance | CL | Volume of plasma cleared of the drug per unit time | 5.64–8.55 L/kg/h (IV) |
| Volume of Distribution | Vz | Apparent volume into which the drug distributes | 4.98–7.50 L/kg (IV) |
Exploratory, or discovery-phase, pharmacokinetic studies are conducted early in the drug development process to provide an initial understanding of a compound's behavior in vivo. nih.gov These studies are often non-GLP and are designed to quickly generate data to support the interpretation of results from efficacy (pharmacodynamic) studies. nih.gov
The primary goal is to establish a relationship between the dose administered, the resulting drug concentrations in plasma and target tissues, and the observed pharmacological effect (PK/PD relationship). nih.gov For instance, an exploratory PK study might be conducted alongside an in vivo anti-inflammatory study to ensure that the compound achieves sufficient exposure at the site of action to elicit a therapeutic effect. This helps in selecting appropriate dose levels and dosing schedules for pivotal efficacy and safety studies. nih.gov These early insights into a compound's PK profile are crucial for making informed go/no-go decisions and for guiding the optimization of lead compounds. nih.gov
Methodological Considerations in Pre-clinical Research
The reliability and reproducibility of pre-clinical research findings are paramount for the successful translation of a compound from the laboratory to the clinic. This necessitates careful consideration of study design, analytical methods, and regulatory guidelines.
Good Laboratory Practice (GLP) Principles
Good Laboratory Practice (GLP) refers to a set of principles that provide a framework for the conduct of non-clinical safety studies. mdpi.comresearchgate.net GLP regulations are designed to ensure the quality, integrity, and reliability of data submitted to regulatory authorities like the FDA. nih.govresearchgate.net Adherence to GLP is mandatory for pivotal non-clinical studies that will support an Investigational New Drug (IND) application. mdpi.com
The core principles of GLP cover all aspects of a study, including:
Organization and Personnel: Defining roles, responsibilities, and training requirements. mdpi.com
Facilities and Equipment: Ensuring facilities are of suitable size and construction, and that equipment is properly calibrated and maintained. mdpi.com
Standard Operating Procedures (SOPs): Requiring detailed written procedures for all routine laboratory operations.
Study Conduct: Mandating a formal study plan (protocol) and accurate recording and reporting of all data.
Quality Assurance Unit (QAU): An independent body responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, and records conform to GLP principles. mdpi.com
By enforcing these standards, GLP helps to ensure that pre-clinical data on compounds like this compound are robust, auditable, and can be confidently used to assess safety prior to human trials. nih.gov
Selection of Appropriate Animal Models and Study Design
The preclinical in vivo evaluation of this compound and its closely related sesquiterpene lactones, such as Britannin (B600242) and Inulanolide A, has necessitated the use of specific and relevant animal models to investigate their therapeutic potential, particularly in the fields of oncology and inflammation. The selection of these models is critical for obtaining data that can be translated to human clinical scenarios.
In oncological research, xenograft mouse models are predominantly utilized. These models involve the implantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and the efficacy of potential anticancer agents in a living system. nih.govnih.gov For instance, in studies involving Britannin, human colon cancer cells (HCT116) and hepatocellular carcinoma cells (HepG2, BEL-7402) have been used to establish tumor xenografts in mice. nih.govnih.gov Similarly, the anti-breast cancer activities of Britannin and Inulanolide A have been assessed using orthotopic mouse models with MDA-MB-231 human breast cancer cells. nih.govresearchgate.net Orthotopic models, where tumor cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer), are considered more clinically relevant than subcutaneous models as they better mimic the tumor microenvironment and metastatic processes. nih.govresearchgate.netmdpi.comsemanticscholar.org Studies have also employed mouse xenograft models for T-cell lymphoblastic lymphoma to investigate the effects of Britannin. researchgate.net The choice of immunodeficient mouse strains, such as nude mice, is crucial to prevent the rejection of human tumor cells. mdpi.comnih.gov
For investigating the anti-inflammatory properties of these compounds, different animal models are employed to mimic specific inflammatory conditions. To evaluate the efficacy of Britannin against gout, a mouse model of monosodium urate (MSU) crystal-induced gouty arthritis is utilized. nih.govnih.govnih.govfrontiersin.org This model replicates the acute inflammatory response seen in human gout, characterized by swelling and inflammatory cell infiltration in the joints. nih.gov Another key model is the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. nih.govnih.govmdpi.combiocytogen.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the lungs, mimicking aspects of ALI and acute respiratory distress syndrome (ARDS). mdpi.comnih.gov The study designs for these models typically involve the administration of the compound (e.g., Britannin) before or after the inflammatory insult, followed by the assessment of inflammatory markers and tissue damage. nih.govmdpi.com
The selection of these specific animal models and study designs allows for a comprehensive preclinical evaluation of the pharmacodynamic effects of this compound-related compounds.
| Therapeutic Area | Animal Model | Cell Line (for Xenografts) | Inducing Agent | Key Features of Study Design | Related Compound(s) |
| Oncology | Mouse Xenograft | HCT116 (Colon Cancer) | N/A | Evaluation of tumor growth inhibition upon compound administration. nih.gov | Britannin |
| Mouse Xenograft | HepG2, BEL-7402 (Hepatocellular Carcinoma) | N/A | Assessment of tumor size reduction and apoptosis induction. nih.govnih.gov | Britannin | |
| Orthotopic Mouse Model | MDA-MB-231 (Breast Cancer) | N/A | Investigation of primary tumor growth and lung metastasis. nih.govresearchgate.net | Britannin, Inulanolide A | |
| Mouse Xenograft | SUP-T1, MOLT4 (T-cell Lymphoblastic Lymphoma) | N/A | Analysis of in vivo tumor growth inhibition. researchgate.net | Britannin | |
| Inflammation | Gouty Arthritis Mouse Model | N/A | Monosodium Urate (MSU) | Measurement of paw swelling and inflammatory cell infiltration. nih.gov | Britannin |
| Acute Lung Injury (ALI) Mouse Model | N/A | Lipopolysaccharide (LPS) | Assessment of pulmonary edema, cell infiltration, and cytokine levels. nih.gov | Britannin |
Biomarker Identification and Validation
The preclinical investigation of this compound and its analogues involves the identification and validation of biomarkers to elucidate their mechanisms of action and to provide measurable indicators of their pharmacological effects. nih.govresearchgate.net These biomarkers are crucial for understanding the molecular pathways targeted by the compounds and for potentially translating these findings to clinical settings.
In the context of its anti-inflammatory activity, studies on the closely related compound Britannin have identified key biomarkers associated with the NLRP3 inflammasome pathway. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. promega.comnih.govnih.govmdpi.com Preclinical studies have shown that Britannin can inhibit the activation of the NLRP3 inflammasome in macrophages. nih.gov Key biomarkers used to validate this inhibitory effect include the reduced secretion of cleaved Caspase-1 (p20) and mature Interleukin-1β (IL-1β). nih.gov The direct binding of Britannin to the NLRP3 NACHT domain has also been identified as a key molecular interaction. nih.gov
For the anticancer effects, a distinct set of biomarkers has been identified. In studies with Britannin, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a significant target. nih.govresearchgate.net The inhibition of this pathway is validated by measuring the expression of proteins such as p65. nih.gov Furthermore, the induction of apoptosis is a key mechanism of anticancer activity, and this is often validated by assessing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl-2/Bax ratio). nih.gov A decrease in this ratio indicates a shift towards apoptosis. The generation of reactive oxygen species (ROS) and the activation of AMP-activated protein kinase (AMPK) have also been identified as upstream biomarkers of apoptosis induction by Britannin in certain cancer cells. nih.gov
In the investigation of other related compounds like Inulanolide A and the synthetic molecule MA242, the transcription factor NFAT1 (Nuclear Factor of Activated T-cells 1) and the oncoprotein MDM2 have been identified as crucial dual biomarkers. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov These compounds have been shown to inhibit both NFAT1 and MDM2. The validation of this dual inhibition in vivo is achieved by measuring the expression levels of NFAT1 and MDM2 in tumor tissues from treated animal models, often through techniques like immunohistochemistry. frontiersin.org The inhibition of the NFAT1-MDM2 pathway leads to downstream effects on cell proliferation and apoptosis, which can also be monitored. nih.gov
The validation of these biomarkers in preclinical models is essential for demonstrating the mechanism of action and provides a basis for their potential use in future clinical trials to monitor treatment response.
| Therapeutic Area | Biomarker | Validation Method | Observed Effect | Related Compound(s) |
| Inflammation | NLRP3 Inflammasome | In vitro and in vivo assays | Inhibition of activation | Britannin |
| Cleaved Caspase-1 (p20) | Western Blot | Decreased secretion | Britannin | |
| Interleukin-1β (IL-1β) | ELISA, Western Blot | Decreased secretion | Britannin | |
| Oncology | NF-κB (p65) | Western Blot | Reduced expression/translocation | Britannin |
| Bcl-2/Bax Ratio | Western Blot | Decreased ratio | Britannin | |
| Reactive Oxygen Species (ROS) | Cellular assays | Increased generation | Britannin | |
| AMP-activated protein kinase (AMPK) | Western Blot | Activation | Britannin | |
| NFAT1 | Immunohistochemistry, Western Blot | Decreased expression | Inulanolide A, MA242 | |
| MDM2 | Immunohistochemistry, Western Blot | Decreased expression | Inulanolide A, MA242 |
Future Research Directions and Translational Perspectives for Britannilactone
Elucidation of Undiscovered Mechanisms of Action
While Britannilactone's effects on pathways such as mitochondrial apoptosis, NF-κB signaling, and VEGFR-Src-FAK have been identified, a deeper understanding of its molecular interactions is crucial for targeted therapeutic development.
Current research indicates that this compound modulates key cellular processes. For instance, it induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway, influencing the expression of proteins like Bcl-2 and Bax, and potentially involving p53 chemfaces.com. Furthermore, its anti-inflammatory effects are linked to the inhibition of NF-κB activation and downstream targets such as COX-2 chemfaces.commdpi.comnih.govchemsrc.com. The compound 1-O-acetylthis compound has also been shown to suppress angiogenesis by regulating the VEGFR-Src-FAK signaling cascade chemfaces.com.
Future research should aim to systematically map the comprehensive network of molecular targets and signaling pathways influenced by this compound. This could involve employing advanced proteomic and transcriptomic techniques to identify novel protein interactions and downstream effects. Investigating its impact on other critical cellular processes, such as cell cycle regulation, DNA damage response, and immune cell activation, could reveal new therapeutic avenues. For example, exploring its potential interaction with other cell death pathways or its role in modulating specific inflammatory mediators beyond NF-κB would be valuable.
The influence of post-translational modifications (PTMs) and epigenetic alterations on the activity, stability, and cellular localization of this compound remains largely unexplored. PTMs, such as phosphorylation, acetylation, or ubiquitination, can significantly alter the functional properties of bioactive molecules within a cellular context. Similarly, epigenetic mechanisms, including DNA methylation and histone modifications, play a critical role in regulating gene expression and cellular phenotype.
Future research should investigate whether this compound itself undergoes PTMs or if it can modulate the PTMs of cellular proteins, thereby impacting its own activity or downstream signaling. Furthermore, studies could explore whether this compound exerts any epigenetic effects, such as influencing DNA methyltransferases or histone deacetylases, which could lead to long-term changes in gene expression patterns relevant to its therapeutic actions. Understanding these molecular dynamics could provide novel insights into its efficacy and potential for personalized medicine approaches.
Advanced Synthetic Chemistry for Novel Analogs
Given that this compound is primarily sourced from natural extracts, developing efficient synthetic routes and creating novel analogs are critical for its widespread application and optimization.
The structure-activity relationship (SAR) of this compound and its derivatives offers a promising avenue for drug design. Studies have indicated that modifications, such as acetylation, can influence cytotoxic activity. For instance, 1,6-O,O-diacetylthis compound (OODABL) has demonstrated greater cytotoxicity against leukemia cell lines compared to 1-O-acetylthis compound (OABL) nih.gov.
Future research should focus on systematic SAR studies to design and synthesize novel this compound analogs. This involves modifying key structural features, such as the lactone ring, ester linkages, and hydroxyl groups, to enhance potency against specific targets while improving selectivity and reducing off-target effects. Computational modeling and medicinal chemistry approaches can guide the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Therefore, a key translational perspective involves the development of efficient, cost-effective, and scalable total synthesis routes for this compound and its promising analogs. Research efforts should be directed towards establishing robust synthetic methodologies that can yield high-purity compounds in commercially viable quantities. This would not only ensure a reliable supply for further preclinical and clinical development but also enable the exploration of a wider range of structural modifications.
Q & A
Q. What analytical frameworks are suitable for interpreting conflicting data on this compound’s mechanism of action?
- Answer : Integrate multi-omics approaches (proteomics, metabolomics) with pathway enrichment analysis. Use network pharmacology models to map compound-target interactions and validate hypotheses via CRISPR-Cas9 gene knockout studies .
Methodological Considerations
- Data Analysis : Use tools like Prism or R for dose-response curve fitting (e.g., IC₅₀ calculations) and ANOVA for multi-group comparisons. Ensure transparency by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal models or human-derived samples. Document ethical mitigation strategies, such as minimizing sample size while maintaining statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
